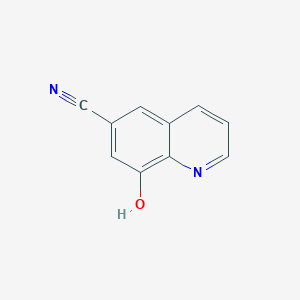

8-Hydroxyquinoline-6-carbonitrile

Description

Evolution of 8-Hydroxyquinoline (B1678124) Scaffolds in Modern Chemistry

The journey of the 8-hydroxyquinoline (8-HQ) scaffold in science began in the realm of analytical chemistry, where its ability to form stable, often colorful, and insoluble complexes with a wide variety of metal ions made it an invaluable reagent for gravimetric analysis and separation techniques. rroij.comscispace.com This fundamental property of metal chelation, arising from the proximity of the phenolic hydroxyl group and the pyridinic nitrogen atom, remains a cornerstone of its chemical identity. nih.govrroij.com

Over the last few decades, the role of the 8-HQ scaffold has undergone a dramatic evolution, transitioning from a simple analytical tool to a foundational building block in advanced chemical research. scispace.com Medicinal chemists were drawn to its significant biological activities, discovering that 8-HQ and its derivatives possess a broad spectrum of therapeutic potential, including antifungal, antibacterial, anticancer, anti-HIV, and neuroprotective properties. nih.govscispace.com This wide range of bioactivity is often linked to its ability to interact with metalloenzymes or disrupt metal ion homeostasis in pathological processes. nih.gov

In parallel, the field of materials science has embraced the 8-HQ scaffold for its unique photophysical properties. The aluminum complex, tris(8-hydroxyquinolinato)aluminum (Alq3), became a benchmark material for organic light-emitting diodes (OLEDs) due to its excellent thermal stability and electroluminescence. rroij.com This discovery spurred extensive research into synthesizing new 8-HQ derivatives with tailored electronic properties to enhance the efficiency and color purity of optoelectronic devices. The scaffold's inherent fluorescence, which is often enhanced upon metal chelation, has also been harnessed to develop selective chemosensors for detecting biologically and environmentally important metal ions. scispace.com This multifaceted utility has cemented the 8-hydroxyquinoline framework as a versatile and enduring platform in modern chemistry.

Significance of the 6-Carbonitrile Substitution in 8-Hydroxyquinoline Derivatives for Research Applications

The introduction of a carbonitrile (-C≡N) group at the 6-position of the 8-hydroxyquinoline scaffold is a deliberate and impactful chemical modification. The nitrile group is a small, linear, and highly polar functional group with potent electron-withdrawing characteristics, which allows it to significantly alter the physicochemical properties of the parent molecule. nih.gov In the context of rational drug design and materials science, this substitution serves several key purposes.

First, the strong electron-withdrawing nature of the nitrile group modifies the electron density of the entire aromatic ring system. This can lead to a lowering of the HOMO and LUMO energy levels, a critical factor for tuning the electronic and photophysical properties of the molecule for applications in OLEDs or as fluorescent probes. rroij.com In a medicinal chemistry context, this electronic modulation can enhance the binding affinity of the molecule to biological targets by altering its ability to participate in hydrogen bonding or π-stacking interactions. nih.gov

Second, the nitrile group is a bioisostere for other functional groups and can act as a key hydrogen bond acceptor, enabling specific interactions with enzyme active sites or protein receptors. nih.gov Furthermore, the incorporation of a nitrile group can improve the pharmacokinetic profile of a potential drug candidate. It is known to enhance metabolic stability, improve solubility, and increase bioavailability, making it a valuable tool for lead optimization in drug discovery. nih.gov While extensive research has been conducted on substitutions at the 2-, 5-, and 7-positions of the 8-HQ ring, the 6-position offers a distinct vector for modification that can fine-tune the molecule's properties without sterically hindering the crucial metal-chelating site at the 8-hydroxy and 1-nitrogen positions.

Below is an interactive table summarizing the general significance of nitrile substitution in chemical research, which provides the rationale for synthesizing derivatives like 8-Hydroxyquinoline-6-carbonitrile.

| Property Conferred by Nitrile Group | Impact on Molecular Profile | Potential Research Application |

| Strong Electron-Withdrawing Effect | Modulates aromatic system's electron density; can lower HOMO/LUMO energy levels. | Tuning of optoelectronic properties for OLEDs; enhancing binding to biological targets. rroij.comnih.gov |

| Metabolic Stability | The nitrile group is often resistant to metabolic degradation in vivo. | Improved pharmacokinetic profiles and longer half-life for drug candidates. nih.gov |

| Hydrogen Bond Acceptor | The nitrogen atom of the nitrile can form hydrogen bonds. | Enhancing specific, high-affinity interactions with protein and enzyme targets. nih.gov |

| Improved Pharmacokinetics | Can enhance solubility and system exposure. | Increased bioavailability of potential therapeutic agents. nih.gov |

| Bioisosteric Replacement | Can replace other functional groups (e.g., halogens, carboxyl groups) to improve properties. | Fine-tuning structure-activity relationships (SAR) in drug discovery. nih.gov |

Contemporary Research Trajectories and Academic Relevance of this compound

While direct and extensive research focused exclusively on this compound is nascent, its academic relevance can be understood through the broader context of contemporary research on substituted 8-hydroxyquinolines. Current investigations continue to build upon the scaffold's known strengths in medicinal chemistry and materials science, with a focus on achieving greater specificity and efficacy through targeted derivatization.

In medicinal chemistry, a major trajectory involves the synthesis of 8-HQ derivatives as potent and selective antifungal and antibacterial agents. rsc.org Research has shown that modifying the carbocyclic ring (positions 5, 6, 7) can lead to compounds with enhanced antimicrobial activity and reduced toxicity compared to earlier-generation drugs like clioquinol. rsc.org The synthesis of this compound is a logical step in this direction, aiming to leverage the electronic and pharmacokinetic benefits of the nitrile group to create novel anti-infective candidates. Similarly, in oncology research, 8-HQ derivatives are being explored as anticancer agents, often due to their ability to chelate iron and disrupt cancer cell proliferation.

In materials science, the focus remains on developing novel ligands for highly efficient OLEDs and sensitive fluorescent sensors. The introduction of electron-withdrawing groups like carbonitrile onto the 8-HQ backbone is a well-established strategy to tune the emission wavelength (cause a blue-shift) and improve the charge transport properties of the resulting metal complexes. rroij.com Therefore, this compound is a highly relevant target for synthesis and characterization in the pursuit of next-generation organic electronic materials. The academic pursuit of this specific compound lies at the intersection of these fields, representing a target molecule that could yield valuable insights and potential applications across multiple scientific disciplines.

The table below outlines the major contemporary research areas for 8-hydroxyquinoline derivatives, providing a framework for the potential applications of the 6-carbonitrile variant.

| Research Area | Objective of Derivatization | Key Positions for Substitution |

| Antifungal/Antibacterial Agents | Enhance potency against resistant strains and reduce host toxicity. nih.govrsc.org | Positions 5 and 7 are commonly modified; the 6-position is a logical next step. |

| Anticancer Therapeutics | Modulate metal chelation to induce oxidative stress or inhibit metalloenzymes in cancer cells. | Positions 2, 5, and 7 have been explored to alter lipophilicity and target interaction. |

| Neuroprotective Agents | Develop metal chelators that can cross the blood-brain barrier to modulate metal dyshomeostasis in neurodegenerative diseases. | Modifications to increase lipophilicity without compromising chelation are common. |

| Organic Electronics (OLEDs) | Tune the emission color, increase quantum efficiency, and improve charge transport of metal complexes. rroij.com | Positions 4, 5, 6, and 7 are targeted to alter the electronic properties of the ligand. |

| Fluorescent Chemosensors | Achieve high selectivity and sensitivity for specific metal ions in biological or environmental samples. scispace.com | Substitutions that modulate the fluorescence response upon metal binding are key. |

Structure

3D Structure

Properties

CAS No. |

1025556-12-0 |

|---|---|

Molecular Formula |

C10H6N2O |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

8-hydroxyquinoline-6-carbonitrile |

InChI |

InChI=1S/C10H6N2O/c11-6-7-4-8-2-1-3-12-10(8)9(13)5-7/h1-5,13H |

InChI Key |

MKAFLHLIONROCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 8 Hydroxyquinoline 6 Carbonitrile and Its Analogs

Strategic Approaches to Quinoline (B57606) Core Functionalization

The foundational step in the synthesis of 8-Hydroxyquinoline-6-carbonitrile is the formation of the 8-hydroxyquinoline (B1678124) scaffold. This is typically achieved through well-established cyclization reactions that have been refined over many years.

Cyclization Reactions for 8-Hydroxyquinoline Synthesis

The construction of the 8-hydroxyquinoline ring system is a classic endeavor in heterocyclic chemistry. One of the most fundamental approaches involves the reaction of o-aminophenol with a suitable three-carbon component. A general representation of this cyclization is the reaction of o-aminophenol with glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent. chemicalbook.comprepchem.com This method, while traditional, provides a direct route to the 8-hydroxyquinoline core.

Skraup and Friedlander Synthesis Modifications for 8-Hydroxyquinoline Ring Construction

The Skraup and Friedlander syntheses are cornerstone methods for quinoline synthesis and can be adapted for the preparation of 8-hydroxyquinoline derivatives. scispace.comrroij.com

The Skraup reaction involves the reaction of an aromatic amine, such as o-aminophenol, with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene, which is reduced to aniline (B41778) and can re-enter the reaction). chemicalbook.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent cyclization and oxidation to form the quinoline ring. chemicalbook.com

| Reactants | Oxidizing Agent | Conditions | Product |

| o-Aminophenol, Glycerol, Sulfuric Acid | o-Nitrophenol | Heating (e.g., 130-140°C) | 8-Hydroxyquinoline |

The Friedlander synthesis offers an alternative route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). scispace.comrroij.com For the synthesis of 8-hydroxyquinolines, this would typically involve a suitably substituted o-aminobenzaldehyde or o-aminoacetophenone.

| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst | Product |

| 2-Aminobenzaldehyde derivative | Acetaldehyde | Base (e.g., NaOH) or Acid | Substituted Quinoline |

Direct Synthesis Pathways for this compound

While the construction of the quinoline core is the initial phase, the direct introduction of the 6-carbonitrile group presents a more targeted approach.

Condensation Reactions Utilizing Carbonitrile Precursors

A direct approach to this compound can be envisioned through the use of a precursor already containing the nitrile functionality. For instance, a modified Skraup or Friedlander synthesis could be employed where one of the starting materials contains a cyano group at the appropriate position.

A plausible route involves the Sandmeyer reaction on 6-amino-8-hydroxyquinoline. wikipedia.orglscollege.ac.in This well-established method for converting an aromatic amino group into a nitrile involves the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst. wikipedia.orgrsc.org

Synthetic Scheme: Sandmeyer Reaction

Diazotization of 6-Amino-8-hydroxyquinoline: The starting material, 6-amino-8-hydroxyquinoline, is treated with a cold, acidic solution of sodium nitrite (B80452) to form the corresponding diazonium salt.

Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide to yield this compound.

| Starting Material | Reagents | Conditions | Product | Typical Yield |

| 6-Amino-8-hydroxyquinoline | 1. NaNO₂, aq. HCl, 0-5°C; 2. CuCN | 0-5°C then warming | This compound | 60-80% |

Alternatively, palladium-catalyzed cyanation of a 6-halo-8-hydroxyquinoline (e.g., 6-bromo-8-hydroxyquinoline) offers a modern and often high-yielding approach. nih.govnih.gov Reagents such as zinc cyanide or potassium hexacyanoferrate(II) can be used as the cyanide source in the presence of a palladium catalyst. nih.gov

| Starting Material | Cyanide Source | Catalyst System | Conditions | Product |

| 6-Bromo-8-hydroxyquinoline | Zn(CN)₂ | Pd(0) catalyst (e.g., Pd₂(dba)₃), ligand (e.g., dppf) | Inert atmosphere, solvent (e.g., DMF), heating | This compound |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.netnih.govnih.gov This technology can be effectively applied to the synthesis of this compound.

For instance, the palladium-catalyzed cyanation of 6-bromo-8-hydroxyquinoline can be significantly expedited using microwave irradiation. nih.gov

| Reaction | Conventional Heating | Microwave-Assisted Heating |

| Time | Several hours | Minutes |

| Temperature | Often high (e.g., >100°C) | Controlled, rapid heating to target temperature |

| Yield | Variable | Often improved |

Microwave assistance can also be beneficial in the initial cyclization steps, such as the Friedlander synthesis, to produce the quinoline core more efficiently. researchgate.net

Derivatization and Selective Functionalization of this compound

The nitrile group of this compound is a versatile functional handle that allows for a variety of subsequent transformations, leading to a range of derivatives. nih.gov

The nitrile can be hydrolyzed to a carboxylic acid (8-hydroxyquinoline-6-carboxylic acid) under either acidic or basic conditions. libretexts.orgchemguide.co.ukmasterorganicchemistry.comyoutube.com Acid hydrolysis typically involves heating with an aqueous acid like hydrochloric acid, while alkaline hydrolysis uses a base such as sodium hydroxide, followed by acidification to obtain the carboxylic acid. chemguide.co.uk

The nitrile group can also be reduced to a primary amine (6-(aminomethyl)-8-hydroxyquinoline). chemguide.co.ukwikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. chemguide.co.ukwikipedia.org

Furthermore, the nitrile group can participate in cycloaddition reactions , offering a pathway to more complex heterocyclic systems. researchgate.netyoutube.commdpi.com For example, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole derivatives.

| Functional Group Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | 8-Hydroxyquinoline-6-carboxylic acid |

| Reduction | 1. LiAlH₄, ether; 2. H₂O or H₂, Pd/C | 6-(Aminomethyl)-8-hydroxyquinoline |

| Cycloaddition | NaN₃, NH₄Cl | 6-(1H-Tetrazol-5-yl)quinolin-8-ol |

Nucleophilic Attack on the Carbonitrile Moiety for Functionalized Derivatives

The carbonitrile group at the C-6 position of 8-hydroxyquinoline serves as a valuable electrophilic site, susceptible to nucleophilic attack to yield a variety of functionalized derivatives. These transformations allow for the conversion of the nitrile into other important chemical moieties.

One of the most common reactions is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack of water to form an imidic acid intermediate that subsequently tautomerizes to an amide. The amide is then further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com

The nitrile group can also react with organometallic reagents, such as Grignard reagents , to form ketones after a hydrolysis workup. masterorganicchemistry.com The Grignard reagent adds to the carbon of the nitrile, creating a new carbon-carbon bond and forming an intermediate imine, which is then hydrolyzed to the final ketone product. masterorganicchemistry.com

Furthermore, the carbonitrile can undergo a [3+2] cycloaddition reaction with azides, a common method for the synthesis of tetrazoles . researchgate.netnih.gov This reaction, often catalyzed by a Lewis acid, provides a direct route to tetrazole-containing 8-hydroxyquinoline derivatives, which are of interest as bioisosteres for carboxylic acids in medicinal chemistry. researchgate.netbeilstein-journals.org

Reduction of the nitrile group offers another pathway for functionalization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. chemistrysteps.comyoutube.com

Electrophilic Aromatic Substitution Strategies on the Hydroxyl-Bearing Ring

The 8-hydroxyquinoline scaffold contains a phenol-like ring that is activated towards electrophilic aromatic substitution. The hydroxyl group at the C-8 position is an ortho-, para-directing group, making the C-5 and C-7 positions the most reactive sites for electrophilic attack. nih.govnih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to predict the reactivity of the 8-hydroxyquinoline molecule. These calculations help in understanding the electron density distribution and predicting the most probable sites for electrophilic substitution. researchgate.netorientjchem.orgorientjchem.orguotechnology.edu.iq

Nitration of 8-hydroxyquinoline can lead to the formation of nitro derivatives. For instance, treatment with dilute nitric acid can yield 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl The reaction is believed to proceed through a mechanism involving the catalytic action of nitrous acid. pw.edu.pl

Halogenation is another common electrophilic substitution reaction. 8-hydroxyquinoline can be halogenated at the C-5 and C-7 positions. For example, bromination can lead to the formation of 7-bromo-8-hydroxyquinoline or 5,7-dibromo-8-hydroxyquinoline, depending on the reaction conditions. nih.govresearchgate.net Similarly, chlorinated derivatives such as 5-chloro-8-hydroxyquinoline (B194070) (cloxyquin) and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) are well-known compounds. nih.gov

Betti Reaction Applications for the Synthesis of 8-Hydroxyquinoline Derivatives

The Betti reaction is a three-component condensation reaction that provides an efficient method for the C-7 functionalization of 8-hydroxyquinoline derivatives. nih.govrsc.orgcrick.ac.uk This reaction involves the condensation of an aldehyde, a primary aromatic amine, and 8-hydroxyquinoline, which acts as the nucleophilic component, to produce α-aminobenzylphenols, known as Betti bases. wikipedia.org

The reaction is typically carried out in a suitable solvent like ethanol (B145695) at room temperature. rsc.org The versatility of the Betti reaction allows for the creation of a diverse library of 8-hydroxyquinoline derivatives by varying the aldehyde and amine components. nih.gov For example, a solution of 8-hydroxyquinoline, an aromatic aldehyde like 4-chlorobenzaldehyde, and an amine such as 2-amino-4-hydroxypyridine (B184335) in ethanol can be stirred for several hours to yield the corresponding C-7 functionalized product. rsc.org

| Aldehyde | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Benzamide | 7-(Benzamido(phenyl)methyl)quinolin-8-ol | 42 | rsc.org |

| 4-Chlorobenzaldehyde | 2-Amino-4-hydroxypyridine | 7-(((4-Hydroxypyridin-2-yl)amino)(4-chlorophenyl)methyl)quinolin-8-ol | 34 | rsc.org |

| 3-Methyl-2-thiophenecarboxaldehyde | Pyrrolidine | 7-((3-Methylthiophen-2-yl)(pyrrolidin-1-yl)methyl)-5-chloroquinolin-8-ol | - | rsc.org |

Mannich Reaction in the Derivatization of 8-Hydroxyquinoline Scaffolds

The Mannich reaction is another powerful tool for the derivatization of the 8-hydroxyquinoline scaffold, typically at the C-7 position. mdpi.comnih.gov This reaction involves the aminoalkylation of an active hydrogen compound, in this case, 8-hydroxyquinoline, with an aldehyde (often formaldehyde) and a primary or secondary amine. mdpi.comacs.org

This one-pot, three-component reaction is advantageous due to its operational simplicity and the use of readily available starting materials. mdpi.comnih.gov The reaction provides a straightforward route to introduce aminoalkyl side chains onto the 8-hydroxyquinoline core, which can significantly influence the properties of the resulting molecule. nih.govacs.orgresearchgate.net By varying the amine component, a wide range of derivatives can be synthesized. mdpi.com

Suzuki Cross-Coupling for Aryl and Heteroaryl Substitutions

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the 8-hydroxyquinoline ring system. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with a halide or triflate. researchgate.netnih.gov

To introduce substituents onto the 8-hydroxyquinoline core, a halogenated derivative, such as 5-bromo-8-hydroxyquinoline or 4-chloro-8-tosyloxyquinoline, can be coupled with various aryl or heteroaryl boronic acids. researchgate.netresearchgate.net The reaction conditions often involve a palladium catalyst, a base, and a suitable solvent. rsc.orgresearchgate.net This methodology has been successfully applied to synthesize a wide range of aryl- and heteroaryl-substituted 8-hydroxyquinolines. researchgate.netnih.govnih.gov

| 8-Hydroxyquinoline Derivative | Boronic Acid | Product | Catalyst/Base | Reference |

| 5-Bromo-8-methoxyquinoline | Phenylboronic acid | 5-Phenyl-8-methoxyquinoline | Pd(PPh₃)₂Cl₂/Na₂CO₃ | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Aryl boronic acids | 4-Aryl-8-tosyloxyquinolines | Pd(dppf)Cl₂/K₂CO₃ | researchgate.net |

| Halogenated Phenyl/Pyridine (B92270) | 3-(Hydroxymethyl)phenylboronic acid | Aryl/Heteroaryl-3-methanol | - | nih.gov |

Specific Synthetic Routes to Complex this compound-Containing Heterocycles

The this compound moiety can be incorporated into more complex heterocyclic systems, leading to novel molecular architectures with unique properties.

Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives Incorporating 8-Hydroxyquinolinyl Moieties

The synthesis of thiazolo[3,2-a]pyrimidine derivatives often proceeds through the condensation of a pyrimidine-2-thione intermediate with an α-haloketone or a related electrophile. nih.govresearchgate.netbiointerfaceresearch.com A common approach involves the Biginelli reaction to form a dihydropyrimidine-2-thione, which is then cyclized to the thiazolo[3,2-a]pyrimidine core. nih.govbiointerfaceresearch.com

To incorporate an 8-hydroxyquinolinyl moiety, a plausible synthetic route would involve the use of an aldehyde bearing the this compound scaffold in a Biginelli-type reaction with a β-dicarbonyl compound and thiourea. The resulting dihydropyrimidine-2-thione, now containing the desired 8-hydroxyquinoline unit, could then be reacted with an appropriate α-halo compound to construct the fused thiazole (B1198619) ring. nih.govmdpi.com

Alternatively, a one-pot, multi-component reaction strategy could be employed, condensing an aminothiazole with an aldehyde and a β-ketoester, where one of these components contains the this compound structure. researchgate.net

Formation of Fused Tetracyclic Thiazolo[2′,3′:1,2]pyrimido[5,4-d]thiazolo[3,2-a]pyrimidines

The synthesis of fused tetracyclic systems incorporating thiazolo[3,2-a]pyrimidine moieties often begins with the construction of a pyrimidine-2-thione core. This is typically achieved through a Biginelli-type reaction involving an aromatic aldehyde and thiourea. Subsequent Hantzsch condensation with substituted 2-bromo-1-phenylethanone or chloroacetic acid leads to the formation of the desired thiazolo[3,2-a]pyrimidine derivatives. researchgate.net This versatile approach allows for the introduction of various substituents on the phenyl ring, influencing the biological activity of the final compounds. researchgate.net

One-pot, three-component reactions have also been successfully employed for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. For instance, the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluenesulfonic acid (PTSA) provides a convenient route to these bicyclic systems. biointerfaceresearch.com

Furthermore, the fusion of additional heterocyclic rings, such as pyrazole, to the thiazolo[3,2-a]pyrimidine scaffold has been reported, leading to the creation of densely functionalized pyrazolo[3,4-d]-thiazolo[3,2-a]pyrimidines. researchgate.net These complex structures offer multiple points for further chemical modification and have been investigated for their potential as antitumor agents. researchgate.netnih.gov

Table 1: Examples of Synthesized Thiazolo[3,2-a]pyrimidine Derivatives

| Compound | Starting Materials | Reaction Type | Reference |

| 5H-thiazolo[3,2-a]pyrimidine derivatives | Pyrimidine-2-thione, substituted 2-bromo-1-phenylethanone | Hantzsch condensation | researchgate.net |

| 1-(7-methyl-3,5-diphenyl-5H-thiazolo[3,2-a]pyrimidin-6-yl)ethanone derivatives | Substituted 4-phenylthiazole-2-amine, acetylacetone, aromatic aldehydes | One-pot three-component cyclocondensation | biointerfaceresearch.com |

| Densely functionalized pyrazolo[3,4-d]-thiazolo[3,2-a]pyrimidines | Pyrimidine-2-thiones, chloroacetic acid | Condensation | researchgate.net |

Preparation of Aminopyrazole, Thiazolidinone, and Azetidenone Derivatives

The synthesis of 5-aminopyrazole derivatives frequently involves the cyclocondensation of β-ketonitriles or their derivatives with hydrazines. nih.gov For example, the reaction of 4-hydrazino-quinolin-2-one with 2-(1-ethoxy-substituted-ene)malononitrile in the presence of triethylamine (B128534) yields 5-amino-3-substituted-1-(substituted-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-4-carbonitriles. researchgate.net The use of variously substituted hydrazines and β-ketonitriles allows for the generation of a diverse library of aminopyrazole compounds. nih.govresearchgate.net

Another approach involves the reaction of ethoxymethylenemalononitrile (B14416) or bis(methylthio)methylenemalononitrile with hydrazine (B178648) hydrate (B1144303) to produce 5-aminopyrazole-4-carbonitrile or 5-amino-3-methylthiopyrazole-4-carbonitrile, respectively. nih.gov These intermediates can be further modified, for instance, by reaction with nitrous acid and subsequent coupling with secondary amines to form triazenopyrazoles. nih.gov

Table 2: Synthesis of Aminopyrazole Derivatives

| Product | Starting Materials | Key Reagents | Reference |

| 5-Amino-3-substituted-1-(substituted-2-oxo-1,2-dihydroquinolin-4-yl)-1H-pyrazole-4-carbonitriles | 4-Hydrazino-quinolin-2-one, 2-(1-ethoxy-substituted-ene)malononitrile | Triethylamine | researchgate.net |

| 5-Aminopyrazole-4-carbonitrile | Ethoxymethylenemalononitrile, Hydrazine hydrate | - | nih.gov |

| 5-Amino-3-methylthiopyrazole-4-carbonitrile | Bis(methylthio)methylenemalononitrile, Hydrazine hydrate | - | nih.gov |

A common and effective method for the synthesis of 4-thiazolidinone (B1220212) derivatives involves the cyclocondensation of Schiff bases with thioglycolic acid. asianpubs.orgwisdomlib.orgresearchgate.nethilarispublisher.com The initial Schiff bases are typically prepared by condensing a hydrazide derivative of a heterocyclic core, such as 8-hydroxyquinoline, with various aromatic aldehydes. asianpubs.orgwisdomlib.org For instance, 2-methyl-8-oxy quinolinyl acetyl hydrazide, derived from 2-methyl-8-hydroxy quinoline, can be reacted with different aromatic aldehydes to form Schiff bases, which are then cyclized with thioglycolic acid in the presence of a catalyst like anhydrous zinc chloride to yield the corresponding thiazolidinones. asianpubs.org

The reaction conditions for these syntheses can be varied. For example, the cyclization can be carried out under basic conditions. wisdomlib.org The versatility of this method allows for the introduction of a wide range of substituents on the aromatic ring of the aldehyde, leading to a diverse array of thiazolidinone derivatives with potentially enhanced biological activities. asianpubs.org

Table 3: Synthesis of Thiazolidinone Derivatives from 8-Hydroxyquinoline

| Precursor | Key Reagents for Cyclization | Catalyst/Conditions | Resulting Derivative | Reference |

| Schiff base of 2-methyl-8-oxy quinolinyl acetyl hydrazide | Thioglycolic acid | Anhydrous zinc chloride | 2-(Aryl)-3-(2-methyl-8-oxy quinolinyl acetamido)-4-thiazolidinone | asianpubs.org |

| Schiff base of 2-(quinolin-8-yloxy)acetohydrazide | Thioglycolic acid | Basic conditions | N-(4-oxo-2-substituted phenyl-1,3-thiazolidin-3-yl)-2-(quinolin-8-yloxy)acetamide | wisdomlib.org |

The synthesis of azetidinone (β-lactam) rings attached to an 8-hydroxyquinoline scaffold is often achieved through the cycloaddition of Schiff bases with chloroacetyl chloride. asianpubs.orgchemijournal.comresearchgate.net The process typically begins with the preparation of 8-hydroxy quinoline acetyl hydrazide from 8-hydroxy quinoline. asianpubs.org This hydrazide is then reacted with various aromatic or heterocyclic aldehydes to form the corresponding Schiff bases. asianpubs.org The final step involves the cyclization of these Schiff bases with chloroacetyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dioxane, to yield the desired azetidinone derivatives. asianpubs.orgchemijournal.com

This synthetic strategy allows for the creation of a diverse range of azetidinone derivatives by varying the aldehyde used in the Schiff base formation. asianpubs.org The resulting compounds have been the subject of various biological evaluations. asianpubs.orgresearchgate.netbepls.com

Table 4: Synthesis of Azetidinone Derivatives from 8-Hydroxyquinoline

| Intermediate | Cyclizing Agent | Base/Solvent | Resulting Derivative | Reference |

| Schiff base of 8-hydroxy quinoline acetyl hydrazide | Chloroacetyl chloride | Triethylamine/Dioxane | 2-Aryl-3-chloro-4-(8-hydroxy quinolinyl acetamido)azetidin-2-one | asianpubs.orgchemijournal.com |

| Schiff base of ATT (aminothiadiazole derivative of 8-hydroxyquinoline) | Chloroacetyl chloride | Triethylamine | 2-Azetidinones | researchgate.net |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Accessible Research

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of specific spectroscopic and structural data for the chemical compound this compound. Despite extensive searches for its characterization, detailed experimental findings required to construct an in-depth analytical profile are not publicly available.

The structural elucidation of a novel or modified compound like this compound fundamentally relies on a suite of advanced analytical techniques. These methods provide a molecular fingerprint, allowing for unambiguous identification and characterization. The requested analytical data, which includes Fourier Transform Infrared (FT-IR) spectroscopy, Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), are foundational for confirming the compound's functional groups, molecular structure, and molecular weight.

While extensive spectroscopic data exists for the parent compound, 8-Hydroxyquinoline, and its various other derivatives, the specific data for the 6-carbonitrile isomer could not be located. Scientific publications detailing the synthesis of new compounds typically include comprehensive characterization data to validate their findings. The absence of such a report for this compound prevents a detailed discussion and presentation of its analytical properties.

Consequently, the creation of an article with the specified detailed sections and data tables on this compound is not possible at this time. Further empirical research and publication of the findings are required for such an analysis to be conducted.

Advanced Spectroscopic and Structural Elucidation Techniques for 8 Hydroxyquinoline 6 Carbonitrile

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for analyzing polar, thermally labile, and higher molecular weight compounds. illinois.edu In this method, the sample is dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgumd.edu This process sputters sample molecules from the matrix into the gas phase, primarily as protonated molecular ions, [M+H]⁺, with minimal fragmentation. wikipedia.org

For 8-Hydroxyquinoline-6-carbonitrile (C₁₀H₆N₂O, molecular weight: 170.17 g/mol ), FAB-MS analysis is expected to produce a prominent [M+H]⁺ peak at a mass-to-charge ratio (m/z) of 171. This quasimolecular ion confirms the molecular weight of the compound. While FAB is a soft ionization method, some fragmentation can occur, providing valuable structural information. The fragmentation pattern would likely involve the stable quinoline (B57606) ring system. Based on the analysis of related quinoline alkaloids, potential fragmentation pathways could include the loss of small, stable neutral molecules. nih.gov

Expected fragmentation patterns for this compound would help in confirming the identity of the substituents and their positions on the quinoline core.

Table 1: Predicted FAB-MS Fragmentation Data for this compound

| Ion | Predicted m/z | Identity / Proposed Loss |

| [M+H]⁺ | 171 | Protonated molecular ion |

| [M+H-HCN]⁺ | 144 | Loss of hydrogen cyanide from the nitrile group |

| [M+H-CO]⁺ | 143 | Loss of carbon monoxide |

| [M+H-HOCN]⁺ | 128 | Loss of cyanic acid |

This table is predictive and based on known fragmentation patterns of related chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the energy required to promote electrons to higher energy orbitals in conjugated systems. libretexts.org The spectrum of 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives is characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic system. mdpi.comnih.gov The parent 8-HQ molecule typically exhibits absorption bands around 250 nm and 310 nm in various solvents. researchgate.netresearchgate.net

The introduction of a cyano (-C≡N) group at the 6-position of the 8-hydroxyquinoline ring is expected to significantly influence its electronic absorption spectrum. The cyano group is a strong electron-withdrawing group that extends the π-conjugation of the bicyclic system. This extension of conjugation generally lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, a bathochromic shift (red shift) of the π→π* transition to a longer wavelength is anticipated for this compound compared to the unsubstituted 8-hydroxyquinoline. The position and intensity of these absorption bands can also be sensitive to solvent polarity due to the presence of the hydroxyl group and the polar nitrile group. mdpi.com

Table 2: Typical UV-Vis Absorption Maxima for 8-Hydroxyquinoline in Various Solvents

| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Reference |

| Methanol (MeOH) | ~252 | ~312 | mdpi.com |

| Acetonitrile (CH₃CN) | ~251 | ~310 | mdpi.com |

| Chloroform (CHCl₃) | ~256 | ~318 | mdpi.com |

This data for the parent compound provides a baseline for interpreting the spectrum of the 6-cyano derivative.

X-ray Diffraction Studies for Solid-State Structural Characterization

X-ray diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a material. For quinoline derivatives, XRD studies reveal how molecular packing is influenced by substituents and how intermolecular forces like hydrogen bonding and π-π stacking dictate the supramolecular architecture. nih.govacs.org

Single-Crystal X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray crystallography offers the definitive structural elucidation of a molecule. While a specific structure for this compound is not publicly documented, analysis of its parent compound, 8-hydroxyquinoline (8-HQ), provides a robust model for its likely solid-state conformation.

A recently identified monoclinic polymorph of 8-HQ crystallizes in the space group P2₁/n. nih.gov The analysis revealed that the 8-HQ molecule is planar, a feature stabilized by a strong intramolecular O—H···N hydrogen bond between the hydroxyl group at position 8 and the quinoline nitrogen atom. nih.gov In the crystal lattice, these molecules form centrosymmetric dimers through intermolecular O—H···N hydrogen bonds, creating a central, planar four-membered N₂H₂ ring. nih.gov

Table 3: Crystallographic Data for the Monoclinic Polymorph of 8-Hydroxyquinoline

| Parameter | Value |

| Chemical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0652 (4) |

| b (Å) | 5.6748 (3) |

| c (Å) | 13.7844 (7) |

| β (°) | 106.835 (2) |

| Volume (ų) | 678.21 (6) |

| Z | 4 |

| Key Interactions | Intramolecular O—H···N hydrogen bond; Intermolecular O—H···N hydrogen bonds forming centrosymmetric dimers. |

Data sourced from Goreshnik, 2017. nih.gov

Coordination Chemistry of 8 Hydroxyquinoline 6 Carbonitrile

Ligand Properties and Metal Ion Chelation Characteristics

8-Hydroxyquinoline-6-carbonitrile is a derivative of 8-hydroxyquinoline (B1678124) (8-HQ), a well-known and potent metal ion chelator. scirp.orgnih.gov The chelating ability of 8-HQ and its derivatives stems from the presence of a hydroxyl group at the 8-position and a nitrogen atom in the quinoline (B57606) ring, which act as donor atoms for metal ions. nih.govscirp.org

Like its parent compound, this compound acts as a monoprotic, bidentate ligand. nih.govscirp.org Chelation occurs through the deprotonation of the phenolic hydroxyl group and the coordination of the resulting oxygen anion and the nitrogen atom of the pyridine (B92270) ring to a metal center. scispace.comrroij.com This forms a stable five-membered chelate ring. nih.gov The involvement of both oxygen and nitrogen atoms in complex formation has been confirmed by spectral data in studies of related 8-hydroxyquinoline complexes. researchgate.netscirp.org The ability to form such stable chelate complexes is a key feature of 8-hydroxyquinoline and its derivatives. nih.gov

The hydroxyl group at the 8-position is crucial for the chelating ability of the molecule. Its deprotonation is a prerequisite for the formation of stable metal complexes. researchgate.net The position of the hydroxyl group is critical; among the seven isomers of monohydroxyquinoline, only 8-hydroxyquinoline is capable of forming stable complexes with divalent metal ions through chelation. nih.govresearchgate.net

The presence of a carbonitrile group at the 6-position can influence the electronic properties of the quinoline ring system and, consequently, the ligand's reactivity and the stability of its metal complexes. While specific studies on the direct electronic influence of the 6-carbonitrile group on the coordination chemistry are not extensively detailed in the provided search results, the general principles of substituent effects on aromatic ligands suggest that the electron-withdrawing nature of the nitrile group could affect the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby modulating the metal-ligand binding affinity.

Formation and Characterization of Metal Complexes

8-Hydroxyquinoline and its derivatives readily form complexes with a wide variety of metal ions. scispace.comrroij.com The formation of these complexes can often be observed by changes in physical properties such as fluorescence. scirp.org

8-Hydroxyquinoline derivatives are known to form stable complexes with a range of transition metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, Mn²⁺, Ni²⁺, and Cd²⁺. scispace.comnih.gov The formation of these metal chelates often occurs rapidly at room temperature. researchgate.net Studies on the parent 8-hydroxyquinoline show that it forms complexes with these metal ions, and it is expected that this compound would exhibit similar reactivity. scispace.comrroij.com The stability of these complexes with bivalent metal ions generally follows the Irving-Williams series (Mn < Fe < Co < Ni < Cu > Zn). nih.gov

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is often found to be 1:2 (metal:ligand), forming ML₂ type complexes. scirp.orgscirp.org However, 1:1 (ML) and 1:3 (ML₃) stoichiometries are also possible depending on the metal ion, its coordination number, and the reaction conditions. scispace.comnih.gov

The coordination geometry of the resulting complexes is determined by the coordination number of the central metal ion. youtube.com For a 1:2 complex with a four-coordinate metal ion, a square-planar or tetrahedral geometry is expected. scispace.comscirp.org For instance, the Cu(II) complex with 8-hydroxyquinoline has been reported to adopt a square-planar geometry. scirp.org Six-coordinate metal ions typically form octahedral complexes, which can be achieved with a 1:2 (metal:ligand) ratio by incorporating two solvent molecules, or with a 1:3 ratio. scispace.comscirp.org For example, Co(II) and Ni(II) complexes with 8-hydroxyquinoline have been proposed to have an octahedral geometry by binding two water molecules in addition to the two bidentate ligands. scirp.org Similarly, Cr(III) and Al(III) can form stable octahedral complexes with 8-hydroxyquinoline derivatives. nih.gov

Table 1: Common Coordination Geometries of Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Typical Stoichiometry (M:L) | Coordination Number | Common Geometry |

| Cu²⁺ | 1:2 | 4 | Square-planar scirp.org |

| Co²⁺ | 1:2 | 6 | Octahedral (with solvent molecules) scirp.org |

| Ni²⁺ | 1:2 | 6 | Octahedral (with solvent molecules) scirp.org |

| Al³⁺ | 1:3 | 6 | Octahedral scispace.com |

| Cr³⁺ | 1:3 | 6 | Octahedral nih.gov |

This table is based on data for 8-hydroxyquinoline and its derivatives and is expected to be representative for this compound.

The thermodynamic stability of metal complexes with 8-hydroxyquinoline derivatives is a key area of study. The formation constants of these complexes are often determined using techniques like spectrophotometric titrations. nih.gov For example, studies on Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline have shown that Cu(II) complexes exhibit higher stability constants than the corresponding Zn(II) complexes. nih.gov

The kinetics of complex formation and dissociation are also important for understanding the behavior of these compounds. The high kinetic inertness of some metal ions, such as Cr³⁺, can make the synthesis of their 8-hydroxyquinolate complexes challenging. nih.gov The pH of the solution plays a critical role in the complexation process, as it influences the deprotonation of the hydroxyl group. nih.gov The pKa value of the hydroxyl group in 8-hydroxyquinoline derivatives is often close to physiological pH. nih.gov

No Publicly Available Research Found on the Specific

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the coordination chemistry of this compound, particularly concerning its mixed ligand complex architectures and its application in bioinorganic mimicry or as a model for metalloenzyme studies.

While extensive information is available on the coordination properties of the parent compound, 8-hydroxyquinoline (8-HQ), and its various other derivatives, specific experimental data, structural analyses, or detailed research findings directly related to the 6-carbonitrile substituted variant are not present in the accessible public domain.

The initial research plan to detail the mixed ligand complexes and bioinorganic model systems of this compound cannot be executed due to the absence of foundational studies on its synthesis, characterization, and reactivity in these contexts. Scientific articles discussing the formation of mixed ligand complexes with specific metal ions and co-ligands, or reports on its use to mimic the active sites of metalloenzymes, are not available.

Consequently, the creation of an article with the requested sections on "Mixed Ligand Complex Architectures" and "Bioinorganic Mimicry and Model Systems in Metalloenzyme Studies" for this compound is not feasible without resorting to speculation, which would violate the principles of scientific accuracy.

It is important to note that the field of coordination chemistry is vast, and new research is constantly emerging. However, based on the current body of published work, the specific topics requested for this compound have not been explored or reported.

Computational Chemical Studies of 8 Hydroxyquinoline 6 Carbonitrile

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is the preferred method for studying the structure and reactivity of organic molecules. A comprehensive DFT analysis of 8-Hydroxyquinoline-6-carbonitrile would involve a multi-faceted approach to elucidate its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation of the molecule. For this compound, this would confirm the planarity of the quinoline (B57606) ring system and the orientation of the hydroxyl and carbonitrile functional groups. Conformational analysis would explore any potential rotational isomers, although significant variations are not expected for this relatively rigid structure. The optimized geometry is crucial as it forms the basis for all subsequent property calculations.

Electronic Structure Analysis: HOMO-LUMO Gap and Molecular Orbitals

The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, the analysis would reveal how the electron-donating hydroxyl group and the electron-withdrawing carbonitrile group influence the energies and spatial distributions of these frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes. Specific values require dedicated DFT calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Understanding the charge distribution within a molecule is key to predicting its interaction with other molecules. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface. The MEP map uses a color scale to indicate different potential regions: red signifies areas of high electron density and negative potential (prone to electrophilic attack), while blue indicates electron-deficient regions with positive potential (prone to nucleophilic attack). Green areas represent neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms of the quinoline ring and the nitrogen of the carbonitrile group, identifying them as sites for hydrogen bonding and coordination. Positive potential (blue) would be expected around the hydroxyl hydrogen.

Non-Linear Optic (NLO) Properties Prediction

Molecules with significant differences in electron distribution, often arising from the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials interact with intense light in a non-linear fashion, which is crucial for applications in photonics and optoelectronics.

DFT calculations can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. The structure of this compound, featuring a hydroxyl donor and a nitrile acceptor on a quinoline scaffold, suggests potential for NLO properties.

Table 2: Hypothetical NLO Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β) | Data not available |

Note: This table is for illustrative purposes. Specific values require dedicated DFT calculations.

Kinetic and Thermodynamic Stability Assessments

The HOMO-LUMO energy gap provides a primary indication of the kinetic stability of a molecule; a larger gap implies greater stability. From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω).

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ) : Describes the power of the molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the energy lowering of a molecule when it accepts electrons.

These parameters collectively provide a detailed picture of the molecule's reactivity and thermodynamic stability.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the behavior of molecules in their electronic excited states. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (intensities).

For this compound, a TD-DFT calculation would yield the wavelengths of maximum absorption (λmax) and help assign the nature of the electronic transitions (e.g., π→π* or n→π*), providing a theoretical basis for its observed color and photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of this compound.

In a typical MD simulation of this compound, a force field would be employed to describe the potential energy of the system as a function of its atomic coordinates. This allows for the calculation of forces acting on each atom and their subsequent motion. Such simulations could reveal important information about the conformational flexibility of the this compound molecule, including the rotation of the carbonitrile group and the planarity of the quinoline ring system.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the this compound molecule in a simulated solvent environment, such as water, it would be possible to analyze its solvation dynamics and the formation of hydrogen bonds between the hydroxyl group or the nitrogen atom of the quinoline ring and the solvent molecules. These simulations can also be used to understand how this compound might interact with other molecules, such as biological macromolecules, by predicting binding affinities and modes of interaction.

While MD simulations have been applied to study the properties of related compounds like nitrile-butadiene rubber and various quinoline derivatives, specific MD simulation data for this compound is not currently available in the literature. mdpi.commdpi.comnih.gov

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology (QCT) is a branch of theoretical chemistry that analyzes the scalar fields derived from quantum mechanics, such as the electron density, to characterize chemical bonding and molecular structure. acs.orgnih.gov These methods provide a rigorous and quantitative description of the chemical bonds and non-covalent interactions within a molecule like this compound.

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within and between molecules. The method is based on the relationship between the electron density and its derivatives. The Reduced Density Gradient (RDG) is a key quantity in NCI analysis, which is a dimensionless quantity derived from the first derivative of the electron density.

By plotting the RDG against the electron density, regions of non-covalent interactions can be identified. For this compound, an NCI/RDG analysis would allow for the visualization of intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the nitrogen atom of the quinoline ring, as well as any steric strain introduced by the carbonitrile group. These studies are crucial for understanding the forces that govern the molecule's preferred conformation and its interactions with its environment. nih.gov

Although computational studies have explored non-covalent interactions in substituted quinolines, specific NCI and RDG analyses for this compound have not been reported. nih.gov

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses that provide a measure of the localization of electrons in a molecule. These methods are particularly useful for identifying the regions of space corresponding to chemical bonds, lone pairs, and atomic cores.

ELF analysis is based on the comparison of the kinetic energy density of the electrons in the molecule to that of a uniform electron gas. High values of ELF indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. For this compound, an ELF analysis would clearly delineate the C-C, C-H, C-N, C-O, and O-H covalent bonds, as well as the lone pairs on the nitrogen and oxygen atoms. It would also reveal the electronic structure of the aromatic quinoline ring and the carbonitrile group. osti.gov

The Localized Orbital Locator (LOL) provides a similar picture of electron localization, but it is defined in terms of the gradient of the electron density. LOL analysis can also be used to visualize the bonding patterns and lone pair regions in this compound, offering a complementary perspective to ELF.

While these methods are powerful tools for understanding the electronic structure of molecules, specific ELF and LOL analyses for this compound are not documented in the scientific literature.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized representation that corresponds to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method provides a quantitative description of the Lewis-like structure of a molecule and allows for the analysis of charge transfer and orbital interactions. nih.gov

For this compound, NBO analysis would provide detailed information about the hybridization of the atoms, the polarity of the bonds, and the natural atomic charges. A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, are crucial for understanding the delocalization of electron density and the stability of the molecule.

In the context of intermolecular interactions, NBO analysis can be used to study the hydrogen bonding between this compound and other molecules. By analyzing the interaction between the lone pair of a hydrogen bond acceptor and the antibonding orbital of the donor's X-H bond, the strength and nature of the hydrogen bond can be quantified.

Despite its wide applicability, specific NBO analysis data for intermolecular interactions involving this compound is not available in the current body of scientific research.

Mechanistic Research on 8 Hydroxyquinoline 6 Carbonitrile Biological Interactions

Elucidation of Metal-Dependent Biological Pathways

The structure of 8-hydroxyquinoline (B1678124) and its derivatives, including 8-hydroxyquinoline-6-carbonitrile, features a hydroxyl group in close proximity to a heterocyclic nitrogen atom. nih.govmdpi.com This arrangement makes them potent monoprotic bidentate chelating agents, capable of forming stable complexes with a wide array of metal ions such as Cu2+, Zn2+, Fe3+, and Al3+. nih.govmdpi.comscispace.com This metal-binding ability is central to their biological activities. researchgate.netnih.gov

Modulation of Metal Ion Homeostasis in Biological Systems

The chelation of metal ions by 8-hydroxyquinoline derivatives can significantly disrupt metal-dependent biological processes. By binding to essential metal ions, these compounds can alter their bioavailability, thereby interfering with metal ion homeostasis. researchgate.net Dysregulation of metal homeostasis is a known factor in various pathological conditions. researchgate.netnih.gov The ability of 8-hydroxyquinoline compounds to chelate excess metal ions is being explored as a therapeutic strategy to restore metal balance. nih.gov

Interactions with Redox-Active Metals Leading to Reactive Oxygen Species (ROS) Generation

The interaction of 8-hydroxyquinoline derivatives with redox-active metals like iron and copper can lead to the generation of reactive oxygen species (ROS). nih.govresearchgate.net While these compounds can exhibit antioxidant properties by chelating metal ions and preventing them from participating in harmful reactions like the Fenton reaction, they can also act as pro-oxidants. nih.govnih.govresearchgate.net The formation of metal-chelate complexes can modify the redox potential of the metal ion, facilitating the generation of cytotoxic ROS. researchgate.netmdpi.com This dual pro-oxidant and antioxidant behavior is a complex aspect of their biological activity. nih.gov For instance, some studies have reported ROS generation and cytotoxicity resulting from the pro-oxidant effects of iron-8-hydroxyquinoline complexes. nih.gov

Disruption of Essential Metal Cofactor Availability for Enzymatic Processes

Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity. nih.govnih.gov The ability of 8-hydroxyquinoline derivatives to chelate these metal ions can lead to the inhibition of such enzymes. nih.gov By sequestering the metal cofactors, these compounds effectively disrupt essential enzymatic processes. nih.govnih.gov This mechanism is a key area of investigation for the development of novel enzyme inhibitors. nih.govnih.gov

Molecular Interactions with Biological Macromolecules

Beyond their interactions with metal ions, 8-hydroxyquinoline derivatives can directly interact with biological macromolecules, leading to the modulation of their function.

Enzyme Inhibition Mechanisms

The inhibitory effects of 8-hydroxyquinoline derivatives extend to a variety of enzymes through different mechanisms.

Metalloenzymes: As previously mentioned, the chelation of metal cofactors is a primary mechanism for the inhibition of metalloenzymes. nih.govnih.gov Derivatives of 8-hydroxyquinoline have been investigated as inhibitors for a range of metalloenzymes, including matrix metalloproteinases and 2-oxoglutarate/Fe(II) dependent oxygenases. nih.gov For example, 5-carboxy-8-hydroxyquinoline has been identified as a broad-spectrum inhibitor of 2OG oxygenases. rsc.org

Fructose-1,6-bisphosphate Aldolase: While specific studies on the inhibition of Fructose-1,6-bisphosphate Aldolase by this compound are not prevalent in the provided search results, the general principle of metal chelation could potentially affect this enzyme if it is a metalloenzyme.

Lipoxygenase Enzymes: Lipoxygenases are enzymes involved in the metabolism of fatty acids and play a role in inflammation. nih.gov Some studies have shown that phenolic antioxidants can inhibit lipoxygenase activity. nih.gov Given the phenolic nature of the 8-hydroxyquinoline scaffold, it is plausible that its derivatives could interact with and inhibit lipoxygenase enzymes.

Photosystem II: Research has demonstrated that ring-substituted 8-hydroxyquinoline-2-carboxanilides can inhibit photosynthetic electron transport in Photosystem II (PS II). nih.gov Their inhibitory efficiency is influenced by factors such as lipophilicity and the electronic properties of the substituents. nih.gov The proposed site of action is on the acceptor side of PS II, between P680 and the plastoquinone (B1678516) QB. nih.gov This inhibition disrupts the normal flow of electrons essential for photosynthesis. nih.govresearchgate.netredalyc.org

Ligand-Receptor Binding Studies via Molecular Docking

Molecular docking is a computational technique used to predict the binding modes and affinities of small molecules within the binding site of a receptor. nih.govsemanticscholar.org This method is instrumental in drug design for lead optimization and virtual screening. nih.gov Studies have utilized molecular docking to investigate the interactions of 8-hydroxyquinoline derivatives with various biological targets. researchgate.netnih.govphyschemres.org These in-silico analyses help to understand the binding patterns, including hydrogen bonding and other interactions, which are crucial for the biological activity of these compounds. semanticscholar.orgresearchgate.net For example, molecular docking has been employed to study the binding of 8-hydroxyquinoline derivatives to proteins implicated in cancer and other diseases, providing insights into their potential mechanisms of action. nih.govphyschemres.org

Advanced Applications and Research Directions

Materials Science Innovations

The unique molecular structure of 8-Hydroxyquinoline-6-carbonitrile, combining a robust chelating site with a functionality that alters its electronic profile, makes it a promising candidate for the development of novel high-performance materials.

Derivatives of 8-hydroxyquinoline (B1678124) are foundational materials in OLED technology, widely recognized for their excellent thermal stability and luminescent properties. rroij.com Metal complexes of 8-HQ, such as Tris(8-hydroxyquinolinato)aluminum (Alq3), are staple materials used as the emissive and electron-transporting layer in OLED devices. magtech.com.cnbibliotekanauki.pl The integration of this compound as a ligand in such complexes is a strategic approach to fine-tune device performance. The electron-withdrawing nature of the carbonitrile group can modify the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning can improve charge injection and transport balance, potentially leading to lower operating voltages and higher quantum efficiencies. acs.org Furthermore, modifying the electronic structure of the ligand can shift the emission wavelength of the resulting metal complex, enabling the creation of OLEDs with specific colors for display applications. magtech.com.cn Bivalent metal complexes, for instance with zinc (Znq2), are also widely studied for their high electroluminescence quantum yields and good color tunability. mdpi.com

The 8-hydroxyquinoline moiety is a classic fluorophore used in the design of chemosensors for metal ions. nih.gov The parent 8-HQ molecule is weakly fluorescent, a phenomenon often attributed to excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline (B57606) nitrogen. scispace.comou.ac.lk Upon chelation with a metal ion, this non-radiative decay pathway is blocked, resulting in a significant enhancement of fluorescence intensity. scispace.comou.ac.lk

This compound is engineered to act as a highly selective and sensitive fluorescent chemosensor. The introduction of the carbonitrile group alters the electron density of the aromatic system, thereby modifying the binding affinity and photophysical response towards specific metal ions. researchgate.net This allows for the selective detection of various environmentally and biologically significant cations. Research on related 8-HQ derivatives has demonstrated high sensitivity for a range of metal ions, as detailed in the table below.

| Target Ion | Derivative Type | Detection Principle |

| Al³⁺ | 8-HQ Schiff-base | Fluorescence enhancement |

| Zn²⁺ | General 8-HQ derivatives | Fluorescence enhancement |

| Cd²⁺ | 8-HQ derivatives | Fluorescence enhancement |

| Pb²⁺ | 8-HQ benzoates | Fluorescence enhancement |

| Hg²⁺ | 8-HQ benzoates | Prominent fluorescence enhancement |

This table presents findings on various 8-hydroxyquinoline derivatives, illustrating the platform's versatility for detecting different metal ions. rroij.comcore.ac.uk

8-hydroxyquinoline and its derivatives are recognized as highly effective corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, particularly in acidic environments. researchgate.netnajah.edu The inhibition mechanism involves the adsorption of the organic molecules onto the metal surface, forming a protective barrier that hinders both anodic metal dissolution and cathodic hydrogen evolution. researchgate.net This adsorption is facilitated by the presence of nitrogen and oxygen heteroatoms and the π-electrons of the quinoline ring, which interact with the vacant d-orbitals of the metal.

The design of this compound as a corrosion inhibitor leverages this principle. The addition of the nitrile (-C≡N) group provides another potential coordination site (the nitrogen lone pair), which can enhance the molecule's adsorption strength onto the metal surface. This stronger bond can lead to a more stable and dense protective film, resulting in superior inhibition efficiency. Studies on similar 8-HQ derivatives have shown excellent performance, as summarized below.

| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Concentration |

| QP-H (an 8-HQ derivative) | Mild Steel | 1 M HCl | 92.0 | 10⁻³ M |

| Q1 (an 8-HQ derivative) | Mild Steel | 1 M HCl | 96.0 | 10⁻³ M |

| Q2 (an 8-HQ derivative) | Mild Steel | 1 M HCl | 92.0 | 10⁻³ M |

| 8-HQ | AZ91D Alloy | 3.5 wt.% NaCl | 93.2 | 0.1 g/L |

This table showcases the high inhibition efficiencies achieved by various 8-hydroxyquinoline derivatives, demonstrating their potential in corrosion protection. najah.eduresearchgate.netmdpi.com

The powerful chelating capability of the 8-hydroxyquinoline structure is utilized in separation science through its immobilization onto solid supports. gncl.cn By covalently bonding 8-hydroxyquinoline derivatives to a polymer backbone, such as phenolic resin or Amberlite, functional chelating resins are fabricated. gncl.cntandfonline.com These resins are highly effective for the solid-phase extraction (SPE) and preconcentration of trace metal ions from aqueous solutions, which is a critical step before their determination by sensitive analytical techniques. tandfonline.comresearchgate.net

This compound is an ideal candidate for creating such functional resins. The molecule can be anchored to a polymer matrix, creating a stationary phase with high affinity for a variety of metal ions. The presence of the carbonitrile group can influence the selectivity of the resin, potentially allowing for the targeted separation of specific metals from complex matrices like industrial wastewater or biological fluids. researchgate.net These resins have demonstrated excellent stability and can be reused for numerous extraction cycles without a significant loss in sorption capacity. tandfonline.com

Analytical Chemistry Methodologies

Long before its application in modern materials science, 8-hydroxyquinoline was a cornerstone reagent in classical analytical chemistry. Its derivatives, including this compound, continue this legacy by offering refined tools for the quantitative analysis of metal ions.

8-Hydroxyquinoline is a versatile reagent for both gravimetric and spectrophotometric determination of metals. rroij.com

In gravimetric analysis , 8-HQ reacts with metal ions like aluminum (Al³⁺) in buffered solutions to form well-defined, stoichiometric precipitates of metal-quinolinolate complexes. quora.com These precipitates are thermally stable and have low solubility, allowing them to be filtered, dried, and weighed for accurate quantitative analysis. nist.gov

In spectrophotometric analysis , the chelation of 8-HQ with metal ions forms colored complexes that absorb light in the UV-visible region. researchgate.net According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the metal ion. This principle is used for the sensitive determination of ions such as zinc and cadmium. aurorabiomed.com.cnjcsp.org.pk The use of this compound in these methods can offer advantages. The carbonitrile substituent may cause a shift in the absorption maximum (λmax) of the metal complex, which can be beneficial in reducing spectral interference from other components in the sample matrix.

| Metal Ion | Analytical Method | Wavelength (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| Zinc (Zn²⁺) | Spectrophotometry | 384 nm | 0.01578 × 10³ |

| Cadmium (Cd²⁺) | Spectrophotometry | 400 nm | 0.75 × 10⁴ |

This table provides key parameters for the spectrophotometric determination of Zn(II) and Cd(II) using 8-hydroxyquinoline as the chelating reagent. aurorabiomed.com.cnjcsp.org.pk

Use in Extraction and Separation Techniques (e.g., Solid Phase Extraction, HPLC Derivatization)

The parent compound, 8-hydroxyquinoline, is widely recognized as a versatile chelating agent and is employed in various analytical and separation techniques for the extraction and determination of metal ions. scispace.com Its ability to form stable complexes with a wide range of metal ions makes it a valuable ligand in methods like gravimetric analysis and solvent extraction. scispace.com However, specific studies detailing the synthesis and application of an this compound functionalized resin for solid-phase extraction (SPE) or its use as a derivatization agent in High-Performance Liquid Chromatography (HPLC) are not present in the surveyed literature. The chelating properties of 8-hydroxyquinoline itself can complicate HPLC analysis, often requiring a metal-free environment to achieve successful separation. nih.gov

Exploration in Chemical Biology and Advanced Biochemical Tool Development

Derivatives of 8-hydroxyquinoline are extensively explored in chemical biology and medicinal chemistry. Their ability to chelate metal ions that are crucial for biological processes is central to their wide range of bioactivities, including antineurodegenerative, anticancer, and antimicrobial effects. nih.govdovepress.com They are frequently used as the basis for developing fluorescent chemosensors for detecting biologically significant metal ions. scispace.com The development of hybrid molecules, where the 8-hydroxyquinoline scaffold is combined with other pharmacophores, is an active area of research for creating multi-target-directed ligands for diseases like Alzheimer's. nih.gov However, there is no specific research available that details the exploration of this compound as an advanced biochemical tool or probe.

Q & A

Q. What analytical challenges arise in quantifying trace impurities during this compound synthesis?

- Answer : Residual solvents or by-products (e.g., unreacted nitrile precursors) require:

- HPLC-MS : High-resolution separation coupled with mass detection for low-abundance species.

- GC with FID : Quantifies volatile impurities (e.g., acrylonitrile).

- Validation : Follow ICH guidelines for limits of detection (LOD) and quantification (LOQ) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.